![molecular formula C13H9N3O2 B2411938 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid CAS No. 314248-56-1](/img/structure/B2411938.png)
4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid
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Overview
Description
4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid is a chemical compound with the molecular weight of 253.26 . It is a powder at room temperature .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid was established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid hybrids were analyzed and the structures of the hybrids were established by NMR and MS analysis .Physical And Chemical Properties Analysis
4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid is a powder at room temperature . It has a melting point of 143-145°C .Scientific Research Applications
Organic Synthesis and Click Chemistry
The 1,2,3-triazole ring system, which can be easily obtained via copper-catalyzed click reactions of azides with alkynes, plays a crucial role in organic synthesis. 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid serves as a valuable building block for constructing triazole-based compounds. Researchers use it to create hybrid derivatives with other functional groups, leading to novel molecules with potential biological activities .
Drug Discovery and Alzheimer’s Disease
Alzheimer’s disease (AD) is characterized by memory loss, cognitive impairment, and neuronal damage. Acetylcholinesterase (AChE) inhibitors are relevant targets for developing AD therapies. Computational studies have explored the interaction of 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid derivatives with AChE. Additionally, pharmacokinetic properties of these compounds are investigated to assess their drug-likeness .
Nitrogen Heterocycle Synthesis
The compound’s synthesis methodology has been successfully applied to create six-membered nitrogen heterocycles, including 2-vinylpiperidines. This approach may also be useful for synthesizing pyrrolidine and piperidine alkaloids .
Anticorrosion Applications
In a green synthesis approach, 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid was prepared and evaluated as an organic corrosion inhibitor for low-carbon steel in acidic media. Its performance as a corrosion inhibitor was studied using four different methods .
Cytotoxic Activity Against Cancer Cells
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (similar to the compound ) were synthesized and evaluated for cytotoxicity against MCF-7 and HCT-116 cancer cell lines. Some hybrids exhibited potent inhibitory activities, making them potential candidates for further investigation .
Photophysical Properties and Material Science
While not directly related to the compound itself, benzotriazole derivatives are also used in material science. They contribute to the development of photoactive materials, such as dyes, pigments, and UV stabilizers .
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to exhibit a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities .
Mode of Action
It’s worth noting that benzotriazole and its derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
It’s known that benzotriazole derivatives can influence a variety of biochemical processes, potentially affecting multiple pathways .
Safety and Hazards
The safety data sheet recommends wearing personal protective equipment/face protection when handling 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid . It should be ensured that there is adequate ventilation and it should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided and dust formation should be prevented .
Future Directions
properties
IUPAC Name |
4-(benzotriazol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)14-15-16/h1-8H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZQRWMBURRTGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid | |
CAS RN |
314248-56-1 |
Source
|
Record name | 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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